
1-Fluoro-4-(methoxymethoxy)-2-nitrobenzene
Overview
Description
1-Fluoro-4-(methoxymethoxy)-2-nitrobenzene is an organic compound with the molecular formula C8H8FNO4 It is a derivative of benzene, characterized by the presence of a fluorine atom, a methoxymethoxy group, and a nitro group attached to the benzene ring
Preparation Methods
The synthesis of 1-Fluoro-4-(methoxymethoxy)-2-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1-fluoro-4-(methoxymethoxy)benzene, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the selective introduction of the nitro group.
Industrial production methods may involve large-scale nitration processes, utilizing advanced equipment to maintain reaction conditions and ensure high yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in optimizing the production process.
Chemical Reactions Analysis
1-Fluoro-4-(methoxymethoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products, depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Substitution: The fluorine atom and the methoxymethoxy group can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
1-Fluoro-4-(methoxymethoxy)-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in biological systems.
Medicine: The compound’s derivatives may have pharmacological properties, making it a subject of interest in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, contributing to the development of new products with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(methoxymethoxy)-2-nitrobenzene involves its interaction with molecular targets, such as enzymes or receptors, depending on its application. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological molecules, leading to various effects. The fluorine atom and methoxymethoxy group can influence the compound’s reactivity and interactions with other molecules, contributing to its overall mechanism of action.
Comparison with Similar Compounds
1-Fluoro-4-(methoxymethoxy)-2-nitrobenzene can be compared with similar compounds such as:
1-Fluoro-4-methoxybenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Fluoro-2-nitrobenzene: Lacks the methoxymethoxy group, affecting its solubility and reactivity.
4-Fluoroanisole: Contains a methoxy group instead of a methoxymethoxy group, influencing its chemical properties and applications.
The presence of both the methoxymethoxy and nitro groups in this compound makes it unique, providing a combination of reactivity and solubility that is valuable in various research and industrial applications.
Properties
IUPAC Name |
1-fluoro-4-(methoxymethoxy)-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-13-5-14-6-2-3-7(9)8(4-6)10(11)12/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIUHNJYFGMCPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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